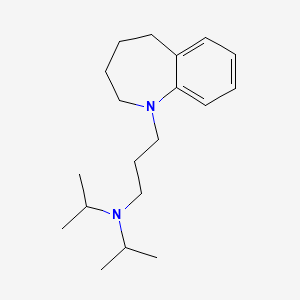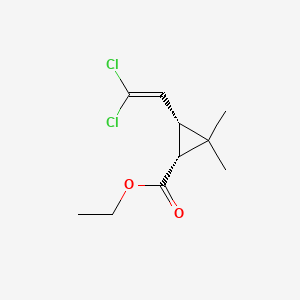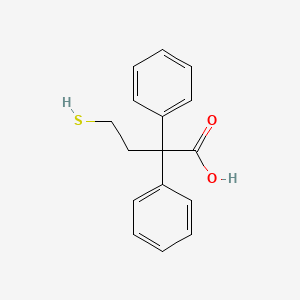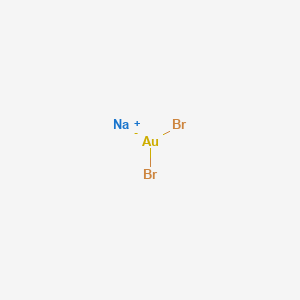
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is a compound belonging to the class of benzazepines, which are heterocyclic compounds containing a benzene ring fused to an azepine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- typically involves the transformation of anthranilic acid derivatives. One common method includes the conversion of an ester to a nitrile group, followed by cyclization. Another approach involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzazepine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a sodium channel blocker and its antibacterial activity.
Mechanism of Action
The mechanism of action of 1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- involves its interaction with molecular targets such as sodium channels. By blocking these channels, the compound can modulate electrical signaling in cells, which is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzazepine: A simpler structure with similar biological activities.
2-Benzazepine: Another isomer with a different attachment point of the benzene ring.
3-Benzazepine: Yet another isomer with distinct properties.
Uniqueness
1H-1-Benzazepine, 2,3,4,5-tetrahydro-1-(3-(diisopropylamino)propyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its isomers .
Properties
CAS No. |
54951-35-8 |
|---|---|
Molecular Formula |
C19H32N2 |
Molecular Weight |
288.5 g/mol |
IUPAC Name |
N,N-di(propan-2-yl)-3-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)propan-1-amine |
InChI |
InChI=1S/C19H32N2/c1-16(2)21(17(3)4)15-9-14-20-13-8-7-11-18-10-5-6-12-19(18)20/h5-6,10,12,16-17H,7-9,11,13-15H2,1-4H3 |
InChI Key |
HGUGVPVTKBLXPA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CCCN1CCCCC2=CC=CC=C21)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)







![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)

![2-(4-Bromophenyl)-1-[4-(2-hydroxyethyl)-1-piperazinyl]-ethanone](/img/structure/B13753207.png)


